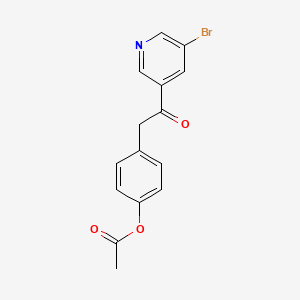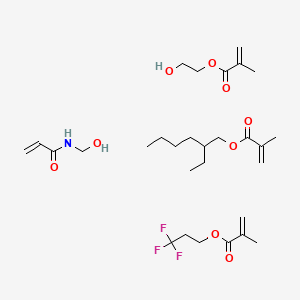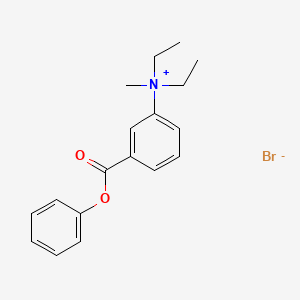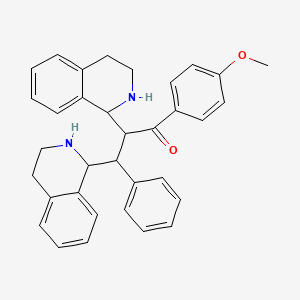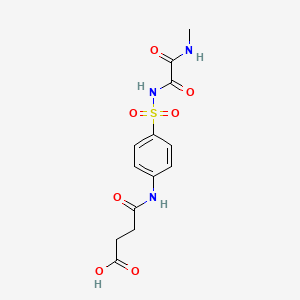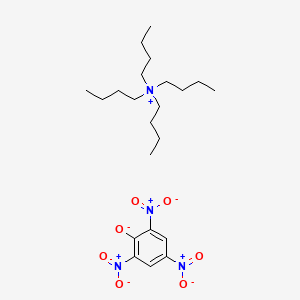
Rhodamine B-stearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhodamine B-stearate is a derivative of Rhodamine B, a well-known xanthene dye. This compound is formed by the esterification of Rhodamine B with stearic acid. This compound is known for its fluorescent properties, making it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Rhodamine B-stearate is synthesized through an esterification reaction between Rhodamine B and stearic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to a temperature that allows the reactants to combine and form the ester.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, Rhodamine B and stearic acid, are mixed in appropriate proportions and subjected to controlled heating and stirring. The reaction is monitored to ensure complete conversion of the reactants to the desired ester. After the reaction is complete, the product is purified through techniques such as recrystallization or chromatography to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Rhodamine B-stearate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: The compound can be reduced under specific conditions to yield reduced forms of this compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Rhodamine B-stearate has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various chemical analyses and reactions.
Biology: Employed in fluorescence microscopy and flow cytometry to study cellular structures and functions.
Medicine: Utilized in diagnostic imaging and as a marker in biological assays.
Industry: Applied in the textile and food industries as a dye and in environmental studies to trace water flow and contamination.
Mécanisme D'action
Rhodamine B-stearate exerts its effects through its fluorescent properties. The compound absorbs light at specific wavelengths and emits light at a different wavelength, making it useful for imaging and detection purposes. The molecular targets and pathways involved include interactions with cellular components, such as proteins and nucleic acids, which allow for the visualization of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Rhodamine B: The parent compound, known for its fluorescent properties and wide range of applications.
Rhodamine 6G: Another xanthene dye with similar fluorescent properties but different absorption and emission spectra.
Fluorescein: A different class of fluorescent dye with distinct chemical properties and applications.
Uniqueness
Rhodamine B-stearate is unique due to its ester linkage with stearic acid, which imparts different solubility and stability characteristics compared to its parent compound, Rhodamine B. This makes this compound particularly useful in applications where enhanced stability and solubility are required.
Propriétés
Numéro CAS |
6373-07-5 |
|---|---|
Formule moléculaire |
C28H31N2O3.C18H35O2 C46H66N2O5 |
Poids moléculaire |
727.0 g/mol |
Nom IUPAC |
[9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;octadecanoate |
InChI |
InChI=1S/C28H30N2O3.C18H36O2/c1-5-29(6-2)19-13-15-23-25(17-19)33-26-18-20(30(7-3)8-4)14-16-24(26)27(23)21-11-9-10-12-22(21)28(31)32;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-18H,5-8H2,1-4H3;2-17H2,1H3,(H,19,20) |
Clé InChI |
CELKVAQKCIJCLK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


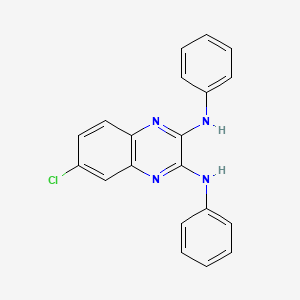
![1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]-](/img/structure/B13770907.png)
